3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H6F2N2O3S. It is characterized by the presence of two fluorine atoms on the benzene ring and an oxazole ring attached to the sulfonamide group.
Preparation Methods
The synthesis of 3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3-amino-1,2-oxazole under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
3,4-difluorobenzenesulfonyl chloride+3-amino-1,2-oxazole→this compound+HCl
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Chemical Research: The compound serves as a model system for studying the reactivity and properties of fluorinated sulfonamides and oxazole derivatives.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the oxazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:
3,4-difluoro-N-(1,2-thiazol-3-yl)benzenesulfonamide: Similar structure but with a thiazole ring instead of an oxazole ring.
3,4-difluoro-N-(1,2-imidazol-3-yl)benzenesulfonamide: Contains an imidazole ring instead of an oxazole ring.
3,4-difluoro-N-(1,2-pyrazol-3-yl)benzenesulfonamide: Features a pyrazole ring in place of the oxazole ring.
The uniqueness of this compound lies in the specific electronic and steric effects imparted by the oxazole ring and the fluorine atoms, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O3S/c10-7-2-1-6(5-8(7)11)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHGVZHDZFHFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NOC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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